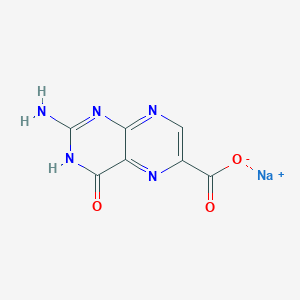

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate is a chemical compound that has garnered attention in various fields of research, including medical, environmental, and industrial applications. This compound is known for its role as a dihydropteridine reductase inhibitor.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate involves several steps. One common method includes the reaction of 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid with sodium hydroxide to form the sodium salt . The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, involving steps such as crystallization and purification to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other pteridine derivatives.

Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include various pteridine derivatives, which can have different functional groups attached to the pteridine ring .

Aplicaciones Científicas De Investigación

Enzyme Inhibition

The compound acts as an inhibitor of dihydropteridine reductase, an enzyme that plays a vital role in the regeneration of tetrahydrobiopterin from its oxidized form. This inhibition has implications for neurotransmitter metabolism, particularly in conditions such as phenylketonuria (PKU) where tetrahydrobiopterin levels are critical.

Case Study:

A study demonstrated that sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate effectively reduced dihydropteridine reductase activity in vitro, suggesting potential therapeutic applications in metabolic disorders .

Medicinal Chemistry

Due to its enzyme inhibitory properties, this compound is explored for developing antifolates and other therapeutic agents. It serves as a precursor for synthesizing various pteridine derivatives that have shown antitumor activity.

Table 1: Therapeutic Compounds Derived from this compound

Synthetic Applications

In synthetic organic chemistry, this compound is utilized as an intermediate for various chemical reactions leading to complex molecules. Its ability to participate in nucleophilic substitutions and cyclization reactions makes it valuable for creating diverse chemical entities.

Case Study:

Research has shown that this compound can be used to synthesize novel pteridine derivatives with enhanced biological activity through strategic modifications of its structure .

Industrial Applications

The industrial production of this compound focuses on optimizing synthesis methods for higher yields and purity. Its derivatives are used in pharmaceuticals and as chemical intermediates in various industrial processes.

Mecanismo De Acción

The mechanism of action of Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate involves the inhibition of dihydropteridine reductase. This enzyme is crucial in the metabolic pathway of tetrahydrobiopterin, a cofactor for the synthesis of neurotransmitters. By inhibiting this enzyme, the compound affects the levels of tetrahydrobiopterin, thereby influencing neurotransmitter synthesis and related biological processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid

- 2-Amino-4-hydroxy-6-pteridinecarboxylic acid

- 2-Amino-4-hydroxy-6-formylpteridine

Uniqueness

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate is unique due to its sodium salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in various industrial and research applications.

Actividad Biológica

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate is a sodium salt derivative of pteridine, which has gained attention in biochemical and pharmacological research due to its role as an enzyme inhibitor and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound (CAS No. 7674-48-8) has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H6N4O3Na |

| Molecular Weight | 229.13 g/mol |

| Solubility | High in water |

| IUPAC Name | Sodium; 2-amino-4-oxo-3H-pteridine-6-carboxylate |

The compound's sodium salt form enhances its solubility and stability in aqueous solutions, making it suitable for various biological assays and applications .

This compound primarily acts as an inhibitor of dihydropteridine reductase (DHPR) . This enzyme is crucial for the regeneration of tetrahydrobiopterin (BH4), a cofactor involved in the synthesis of neurotransmitters such as dopamine and serotonin. By inhibiting DHPR, the compound can alter levels of neurotransmitters, potentially impacting neurological functions and disorders .

Enzyme Inhibition

Research indicates that this compound effectively inhibits DHPR, leading to decreased BH4 levels. This inhibition has implications in various conditions related to neurotransmitter deficiencies .

Case Studies and Research Findings

- Antifolate Activity : A review highlighted that compounds similar to Sodium 2-amino-4-oxo-3,4-dihydropteridine derivatives exhibit antifolate properties by competing with folate metabolism pathways. This mechanism is essential in cancer treatments where folate metabolism is disrupted .

- Neurotransmitter Regulation : Studies on pteridine derivatives suggest that modulation of BH4 levels can influence the synthesis of catecholamines, thereby affecting conditions like Parkinson's disease and depression .

- Cellular Effects : In vitro studies have shown that related compounds can lead to microtubule disruption in cancer cells, suggesting a potential role for this compound in cancer therapy through similar mechanisms .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other pteridine derivatives:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Sodium 2-amino-4-oxo-3,4-dihydropteridine | DHPR inhibition | Neurotransmitter modulation |

| Methotrexate | Dihydrofolate reductase inhibitor | Anticancer activity |

| Raltitrexed | Thymidylate synthase inhibitor | Anticancer activity |

This table illustrates how Sodium 2-amino-4-oxo-3,4-dihydropteridine differs from other known inhibitors while sharing similar pathways that could be targeted for therapeutic purposes.

Propiedades

IUPAC Name |

sodium;2-amino-4-oxo-3H-pteridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O3.Na/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15;/h1H,(H,14,15)(H3,8,9,11,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBFRCHIRAIZNE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N5NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.